(R)-Ibuprofenyl-CoA

Description

Propriétés

IUPAC Name |

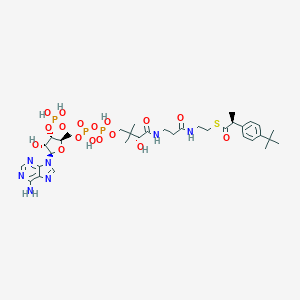

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWPNTKLVZJJLA-FTEDYNDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347967 |

Source

|

| Record name | Ibuprofenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135027-64-4 |

Source

|

| Record name | Ibuprofenyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of (R)-Ibuprofenyl-CoA in the Metabolic Chiral Inversion of Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer. A remarkable metabolic process known as chiral inversion converts the largely inactive (R)-ibuprofen into the active (S)-form in vivo. This unidirectional biotransformation is of significant pharmacological interest as it effectively doubles the therapeutic dose of the active enantiomer. The central intermediate in this metabolic pathway is (R)-Ibuprofenyl-CoA, a thioester of (R)-ibuprofen and coenzyme A. This technical guide provides an in-depth exploration of the formation, epimerization, and subsequent hydrolysis of this compound, detailing the key enzymes, their kinetics, and the experimental methodologies used to elucidate this critical metabolic pathway.

The Metabolic Pathway of Ibuprofen Chiral Inversion

The conversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver and to some extent in the gut.[1][2] The pathway is initiated by the formation of a coenzyme A thioester, which then undergoes epimerization, followed by hydrolysis to release the inverted enantiomer.

Step 1: Formation of this compound

The first and stereoselective step is the activation of (R)-ibuprofen to its coenzyme A thioester, this compound.[3][4][5] This reaction is catalyzed by acyl-CoA synthetases (ACS) , a family of enzymes typically involved in fatty acid metabolism.[5][6][7] The reaction requires ATP and coenzyme A (CoA) as cofactors.[4][5] Notably, these enzymes exhibit a strong preference for the (R)-enantiomer, which is a key factor in the unidirectionality of the chiral inversion.[4][5] Both long-chain and medium-chain acyl-CoA synthetases may be involved in this process.[8]

Step 2: Epimerization of this compound to (S)-Ibuprofenyl-CoA

The core of the chiral inversion occurs in the second step, where this compound is converted to its (S)-epimer. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR) , also known as P504S.[1][9][10] AMACR is a key enzyme in the metabolism of branched-chain fatty acids and plays a crucial role in the bioactivation of several 2-arylpropionic acid NSAIDs.[9][10] The enzyme facilitates the removal and subsequent non-selective re-addition of the α-proton of the acyl-CoA thioester, leading to a mixture of the (R)- and (S)-epimers.[9]

Step 3: Hydrolysis of (S)-Ibuprofenyl-CoA to (S)-Ibuprofen

The final step is the hydrolysis of the newly formed (S)-Ibuprofenyl-CoA to release the pharmacologically active (S)-ibuprofen and free coenzyme A. This reaction is catalyzed by acyl-CoA thioesterases (ACOTs) .[11][12] Human acyl-CoA thioesterase-1 (ACOT1), located in the cytosol, and ACOT2, found in the mitochondria, have both been shown to efficiently hydrolyze 2-arylpropionyl-CoA esters, including ibuprofenyl-CoA.[11][12]

Quantitative Data on Ibuprofen Chiral Inversion

The efficiency of the chiral inversion process has been quantified in various studies. An estimated 50-65% of an administered dose of (R)-ibuprofen undergoes inversion to the (S)-enantiomer in humans.[1][2] The kinetic parameters of the key enzymes involved have been determined in in vitro systems, primarily using rat liver subcellular fractions.

| Parameter | Enzyme / Process | Species | Subcellular Fraction | Value | Reference |

| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Whole Liver Homogenate | 0.022 ± 0.005 ml/min/mg protein | [8] |

| Vmax/KM | Ibuprofenyl-CoA Formation | Human | Whole Liver Homogenate | 0.005 ± 0.004 ml/min/mg protein | [8] |

| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Microsomes | 0.047 ± 0.019 ml/min/mg protein | [8] |

| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Mitochondria | 0.027 ± 0.017 ml/min/mg protein | [8] |

| Km | α-methylacyl-CoA racemase 1A | Human (recombinant) | - | 74 µM for (R)-ibuprofenoyl-CoA | [1] |

| Vmax | α-methylacyl-CoA racemase 1A | Human (recombinant) | - | 9.36 nmol/min/mg protein for (R)-ibuprofenoyl-CoA | [1] |

| Relative Activity | Epimerization | Rat | Mitochondria | Most efficient | [13] |

| Relative Activity | Epimerization | Rat | Cytosol | Substantial activity | [13] |

| Relative Activity | Epimerization | Rat | Microsomes | Very little activity | [13] |

| Relative Activity | Hydrolysis | Rat | Mitochondria | Most efficient | [13] |

| Relative Activity | Hydrolysis | Rat | Microsomes | Similar to whole liver homogenate | [13] |

| Relative Activity | Hydrolysis | Rat | Cytosol | Poorest activity | [13] |

Experimental Protocols

The elucidation of the metabolic chiral inversion of ibuprofen has relied on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Rat Liver Subcellular Fractions

The study of the enzymes involved in ibuprofen chiral inversion often utilizes subcellular fractions of rat liver to isolate specific enzyme activities.

Materials:

-

Male Sprague-Dawley rats

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Differential centrifugation equipment

Protocol:

-

Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer.

-

To obtain the whole liver homogenate , a portion of the homogenate is used directly.

-

For subcellular fractionation, centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondrial fraction .

-

The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction .

-

The final supernatant is the cytosolic fraction .

-

Wash the pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps to minimize cross-contamination.

-

Determine the protein concentration of each fraction using a standard method such as the Bradford assay.

Acyl-CoA Synthetase Activity Assay

This assay measures the formation of this compound from (R)-ibuprofen.

Materials:

-

(R)-Ibuprofen

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Liver subcellular fraction (e.g., microsomes)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column for separation of ibuprofen and its CoA thioester

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, and CoA.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the liver subcellular fraction and (R)-ibuprofen.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed. The separation can be achieved on a C18 column with a gradient of acetonitrile in a phosphate buffer.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay measures the epimerization of this compound to (S)-Ibuprofenyl-CoA.

Materials:

-

Chemically synthesized this compound

-

Liver subcellular fraction (e.g., cytosol or mitochondria)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution

-

Chiral HPLC system for the separation of (R)- and (S)-Ibuprofenyl-CoA or for the analysis of the liberated ibuprofen enantiomers after a hydrolysis step.

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and the liver subcellular fraction.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for various time points.

-

Terminate the reaction with a quenching solution.

-

Analyze the samples by chiral HPLC to determine the ratio of (R)- and (S)-Ibuprofenyl-CoA. Alternatively, the CoA thioesters can be hydrolyzed, and the resulting ibuprofen enantiomers analyzed.

Acyl-CoA Thioesterase (ACOT) Activity Assay

This assay measures the hydrolysis of (S)-Ibuprofenyl-CoA to (S)-ibuprofen.

Materials:

-

Chemically synthesized (S)-Ibuprofenyl-CoA

-

Liver subcellular fraction (e.g., cytosol or mitochondria)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution

-

HPLC system for the quantification of (S)-ibuprofen.

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and the liver subcellular fraction.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding (S)-Ibuprofenyl-CoA.

-

Incubate at 37°C for a specified duration.

-

Stop the reaction with a quenching solution.

-

Analyze the formation of (S)-ibuprofen by HPLC.

Stereoselective HPLC and GC/MS Analysis

The separation and quantification of ibuprofen enantiomers and their metabolites are crucial for studying chiral inversion.

HPLC Method:

-

Column: A chiral stationary phase is required for the separation of enantiomers. Common choices include columns based on cyclodextrins or proteins. For the analysis of CoA thioesters, a reversed-phase C18 column can be used.

-

Mobile Phase: A typical mobile phase for chiral separation of ibuprofen enantiomers consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.

-

Detection: UV detection at a wavelength of approximately 220 nm is commonly used.

GC/MS Method:

-

Derivatization: Ibuprofen enantiomers are typically derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents or the formation of diastereomeric derivatives.

-

Column: A chiral capillary column is used for the separation of the derivatized enantiomers.

-

Detection: Mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the enantiomers.

Visualizations

Metabolic Pathway of Ibuprofen Chiral Inversion

Caption: Metabolic pathway of the chiral inversion of (R)-ibuprofen.

Experimental Workflow for In Vitro Chiral Inversion Assay

Caption: Workflow for in vitro studies of ibuprofen chiral inversion.

Conclusion

The metabolic chiral inversion of ibuprofen, mediated by the formation and subsequent epimerization of this compound, is a fascinating and pharmacologically significant process. This pathway highlights the intricate interplay between xenobiotic and endogenous metabolic pathways, particularly those involved in lipid metabolism. A thorough understanding of the enzymes involved, their kinetics, and the experimental methods used to study this phenomenon is crucial for researchers in drug metabolism, pharmacology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to further unravel the complexities of chiral drug metabolism and its implications for therapeutic efficacy and safety.

References

- 1. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 5. bioivt.com [bioivt.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 9. ANALYTICAL STUDY OF MICROSOMES AND ISOLATED SUBCELLULAR MEMBRANES FROM RAT LIVER: II. Preparation and Composition of the Microsomal Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biochemical Properties of (R)-Ibuprofenyl-CoA Thioester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ibuprofenyl-CoA thioester is a pivotal intermediate in the metabolic chiral inversion of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This technical guide provides a comprehensive overview of the biochemical properties of this compound thioester, including its formation, enzymatic conversion, and subsequent hydrolysis. Detailed experimental protocols for the key assays involved in its study are provided, along with a compilation of relevant quantitative data. Furthermore, this guide includes visualizations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of the biochemical significance of this thioester.

Introduction

Ibuprofen is a widely used NSAID that is typically administered as a racemic mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. However, the body can convert the inactive (R)-ibuprofen to the active (S)-ibuprofen through a process of metabolic chiral inversion.[1] This unidirectional conversion is of significant pharmacological interest as it effectively doubles the dose of the active enantiomer. A key step in this inversion pathway is the formation of a coenzyme A (CoA) thioester intermediate, this compound.[1][2] The formation of this thioester is stereoselective, favoring the (R)-enantiomer.[3] This guide will delve into the core biochemical properties of this compound thioester, its enzymatic handling, and its role in the overall therapeutic effect of racemic ibuprofen.

Biochemical Formation and Metabolism

The metabolic chiral inversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver.[3] The central molecule in this pathway is the this compound thioester.

2.1. Formation of this compound Thioester

(R)-ibuprofen is first activated by its conjugation with coenzyme A to form this compound thioester. This reaction is catalyzed by acyl-CoA synthetases, with long-chain acyl-CoA synthetase (LACS) having been identified as a key enzyme in this process.[4][5] The formation of the thioester is the stereoselective and rate-limiting step in the chiral inversion pathway.[3] Studies have shown that thioesters are formed from (R)-ibuprofen but not from the (S)-enantiomer.[3] This stereoselectivity is a critical determinant of the unidirectional nature of the chiral inversion. The formation of the thioester occurs in both the mitochondria and microsomes of liver cells.[3]

2.2. Epimerization to (S)-Ibuprofenyl-CoA Thioester

Once formed, this compound thioester undergoes epimerization (racemization) to its (S)-enantiomer, (S)-Ibuprofenyl-CoA thioester. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR).[6] This enzyme is found in both the mitochondria and cytosol of liver cells.[2]

2.3. Hydrolysis to (S)-Ibuprofen

Finally, the newly formed (S)-Ibuprofenyl-CoA thioester is hydrolyzed by acyl-CoA thioesterases (ACOT), releasing the active (S)-ibuprofen and free coenzyme A.[6] Human acyl-CoA thioesterase-1 (ACOT1), located in the cytosol, and ACOT2, found in the mitochondria, are both capable of hydrolyzing 2-arylpropionyl-CoA esters like ibuprofenyl-CoA.[6]

Signaling Pathways and Logical Relationships

The metabolic pathway of (R)-ibuprofen chiral inversion is a well-defined enzymatic cascade. The following diagram illustrates the key steps and enzymes involved.

Caption: Metabolic pathway of (R)-ibuprofen chiral inversion.

Quantitative Data

The following tables summarize the key quantitative data related to the biochemical properties of this compound thioester and its parent compounds.

Table 1: Enzyme Kinetics of Ibuprofenyl-CoA Formation

| Enzyme Source | Substrate | Vmax/KM (ml/min/mg protein) | Reference |

|---|---|---|---|

| Rat whole liver homogenate | (R)-Ibuprofen | 0.022 ± 0.005 | [4] |

| Human whole liver homogenate | (R)-Ibuprofen | 0.005 ± 0.004 | [4] |

| Rat liver microsomes | (R)-Ibuprofen | 0.047 ± 0.019 | [4] |

| Rat liver mitochondria | (R)-Ibuprofen | 0.027 ± 0.017 |[4] |

Table 2: Inhibition of Ibuprofenyl-CoA Formation

| Inhibitor | Enzyme Source | Ki (mM) | Reference |

|---|---|---|---|

| Palmitic acid | Rat liver homogenate | 0.005 | [4] |

| Octanoic acid | Rat liver homogenate | 0.19 | [4] |

| Bezafibrate | Rat liver homogenate | 0.85 | [4] |

| (S)-Ibuprofen | Rat liver homogenate | 0.095 | [4] |

| (S)-Ibuprofen | Human liver homogenate | 0.32 |[4] |

Table 3: Inhibition of Prostaglandin Endoperoxide Synthases (PGHS) by Ibuprofen Enantiomers and their CoA Thioesters

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| (S)-Ibuprofen | PGHS-1 | 2.1 | [7][8] |

| (S)-Ibuprofen | PGHS-2 | 1.6 | [7][8] |

| (R)-Ibuprofen | PGHS-1 | 34.9 | [7][8] |

| (R)-Ibuprofen | PGHS-2 | > 250 | [7][8] |

| (R)-Ibuprofenoyl-CoA thioester | PGHS-1 (TXB₂ production) | 219 | [7][8] |

| (R)-Ibuprofenoyl-CoA thioester | PGHS-2 (PGE₂ production) | 5.6 |[7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound thioester.

5.1. Chemical Synthesis of this compound Thioester

-

Principle: The synthesis involves the activation of the carboxylic acid group of (R)-ibuprofen, followed by its reaction with the thiol group of Coenzyme A.

-

Materials:

-

(R)-Ibuprofen

-

Coenzyme A (free acid)

-

Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or conversion to an acid chloride using thionyl chloride)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine)

-

Purification system (e.g., HPLC)

-

-

Procedure Outline:

-

Activation of (R)-Ibuprofen: (R)-Ibuprofen is dissolved in an anhydrous solvent. An activating agent (e.g., DCC) is added to form a reactive intermediate.

-

Reaction with Coenzyme A: A solution of Coenzyme A and a base (to deprotonate the thiol) in an appropriate solvent is added to the activated (R)-ibuprofen. The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

Purification: The crude product is purified, usually by reverse-phase High-Performance Liquid Chromatography (HPLC), to isolate the this compound thioester.

-

Characterization: The identity and purity of the synthesized thioester are confirmed using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

5.2. Analysis of this compound Thioester by HPLC

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is more hydrophobic than free ibuprofen and can be separated and quantified.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-7) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where ibuprofen and its thioester absorb, for instance, around 220-230 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of known concentrations of purified this compound thioester.

5.3. Assay for Acyl-CoA Synthetase Activity

-

Principle: The formation of this compound from (R)-ibuprofen, CoA, and ATP is measured over time. The product can be quantified by HPLC.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

MgCl₂

-

Coenzyme A

-

(R)-Ibuprofen

-

Enzyme source (e.g., liver microsomes, mitochondria, or purified acyl-CoA synthetase)

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme source and pre-incubate at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid) or a quenching solvent.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the formation of this compound using the HPLC method described in section 5.2.

-

5.4. Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

-

Principle: The conversion of this compound to (S)-Ibuprofenyl-CoA is monitored. This requires a chiral HPLC method to separate the two enantiomers of the thioester.

-

Reaction Mixture:

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

This compound (substrate)

-

Enzyme source (e.g., liver cytosol, mitochondria, or purified AMACR)

-

-

Procedure:

-

Prepare the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C, taking aliquots at different time points.

-

Stop the reaction in the aliquots.

-

Analyze the samples by chiral HPLC to determine the concentrations of (R)- and (S)-Ibuprofenyl-CoA.

-

5.5. Assay for Acyl-CoA Thioesterase (ACOT) Activity

-

Principle: The hydrolysis of (R)- or (S)-Ibuprofenyl-CoA to the corresponding ibuprofen enantiomer and free CoA is measured. The decrease in the thioester substrate or the increase in the free acid product can be monitored by HPLC.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

(R)- or (S)-Ibuprofenyl-CoA (substrate)

-

Enzyme source (e.g., liver homogenate, purified ACOT)

-

-

Procedure:

-

Follow a similar procedure to the acyl-CoA synthetase assay.

-

Analyze the reaction mixture by HPLC to quantify the remaining ibuprofenyl-CoA or the formed ibuprofen.

-

5.6. Inhibition of PGHS-1 and PGHS-2 Assay (Enzyme Immunoassay - EIA)

-

Principle: The ability of this compound thioester to inhibit the production of prostaglandins (PGE₂ for PGHS-2) or thromboxane (TXB₂ for PGHS-1) is measured using a competitive EIA kit.

-

Materials:

-

Purified PGHS-1 and PGHS-2 enzymes

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, epinephrine)

-

This compound thioester (inhibitor)

-

EIA kit for PGE₂ or TXB₂

-

-

Procedure:

-

In a microplate, combine the enzyme, cofactors, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Measure the concentration of the product (PGE₂ or TXB₂) using the EIA kit according to the manufacturer's instructions.

-

Calculate the IC50 value from the dose-response curve.

-

5.7. Western Blotting for PGHS-2 Protein Expression

-

Principle: To determine if this compound thioester affects the expression level of PGHS-2 protein in cells (e.g., LPS-stimulated monocytes).

-

Procedure Outline:

-

Cell Culture and Treatment: Culture cells (e.g., monocytes) and treat with an inducer (e.g., LPS) in the presence or absence of different concentrations of this compound thioester.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGHS-2.

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensity to determine the relative amount of PGHS-2 protein in each sample.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Caption: Workflow for Acyl-CoA Synthetase Assay.

Caption: Workflow for PGHS Inhibition Assay.

Caption: General Workflow for Western Blotting.

Conclusion

This compound thioester is a critical, albeit transient, metabolite in the pharmacologically significant chiral inversion of ibuprofen. Its stereoselective formation and subsequent enzymatic processing underscore the intricate biochemical pathways that govern drug metabolism. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology, drug metabolism, and related fields. A thorough understanding of the properties and handling of this compound thioester is essential for further investigations into the metabolism of profen drugs and for the development of new therapeutic agents with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. In situ recycling of coenzyme A thioesters from carboxylic acids for biocatalysis - American Chemical Society [acs.digitellinc.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of Ibuprofenyl-Coenzyme A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides primarily in the (S)-enantiomer. A pivotal discovery in understanding the drug's efficacy and metabolism was the identification of a transient intermediate, ibuprofenyl-coenzyme A (ibuprofenyl-CoA). This thioester is central to the metabolic chiral inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen, a process that significantly enhances the therapeutic effect of the racemic mixture. This whitepaper provides an in-depth examination of the discovery of ibuprofenyl-CoA, detailing the experimental evidence, the enzymatic pathways involved, and the quantitative data that underpin our current understanding.

Introduction: The Chiral Inversion of Ibuprofen

The metabolic fate of many xenobiotics, including pharmaceuticals, often involves complex enzymatic transformations that can alter their pharmacological profiles. In the case of ibuprofen, it was observed that the (R)-enantiomer, while largely inactive as an inhibitor of cyclooxygenase (COX) enzymes, is not metabolically inert. Instead, it undergoes a unidirectional chiral inversion to the pharmacologically active (S)-enantiomer in vivo.[1] This process effectively doubles the therapeutic dose of the active form. Early research hypothesized that this inversion likely involved the formation of a coenzyme A thioester, a common strategy in the metabolism of carboxylic acids.[2]

The Discovery of Ibuprofenyl-Coenzyme A

The direct demonstration of ibuprofenyl-CoA as the key intermediate in the metabolic inversion of (R)-ibuprofen was a significant step forward.[2] This discovery was the culmination of experiments utilizing rat and human liver preparations, which are primary sites for this metabolic process.[2][3]

Experimental Evidence

The formation of ibuprofenyl-CoA was confirmed through in vitro incubations of (R)-ibuprofen with liver homogenates, as well as with subcellular fractions such as microsomes and mitochondria.[3] The presence of the thioester was typically detected and quantified using techniques like high-performance liquid chromatography (HPLC).

Key Enzymes in the Metabolic Pathway

The metabolic pathway for the chiral inversion of ibuprofen involves three key enzymatic steps:

-

Formation of Ibuprofenyl-CoA: This initial step is catalyzed by acyl-CoA synthetases. Studies have implicated both long-chain and medium-chain fatty acyl-CoA synthetases in this process, highlighting the overlap between xenobiotic and lipid metabolism.[3][4] The isoform ACSL1 has been identified as a key enzyme in the CoA conjugation of ibuprofen in the human liver.[5]

-

Epimerization of Ibuprofenyl-CoA: The conversion of (R)-ibuprofenyl-CoA to (S)-ibuprofenyl-CoA is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR), also known as 2-arylpropionyl-CoA epimerase.[1][6][7] This enzyme is crucial for the chiral inversion process.

-

Hydrolysis of (S)-Ibuprofenyl-CoA: The final step involves the hydrolysis of the (S)-ibuprofenyl-CoA thioester to release the active (S)-ibuprofen. This reaction is carried out by acyl-CoA thioesterases, with human acyl-CoA thioesterase-1 (ACOT-1) and -2 (ACOT-2) being identified as efficient catalysts for this hydrolysis.[6]

Quantitative Data on Ibuprofenyl-CoA Formation

The efficiency of ibuprofenyl-CoA formation has been quantified in various tissue preparations from both rats and humans. The following tables summarize the key kinetic parameters that have been reported.

| Tissue Preparation | Species | Vmax/KM (ml/min/mg protein) |

| Whole Liver Homogenate | Rat | 0.022 ± 0.005 |

| Whole Liver Homogenate | Human | 0.005 ± 0.004 |

| Liver Microsomes | Rat | 0.047 ± 0.019 |

| Liver Mitochondria | Rat | 0.027 ± 0.017 |

| Data adapted from reference[3]. |

| Inhibitor | Enzyme Source | Ki (mM) |

| Palmitic Acid | Rat Liver Homogenate | 0.005 |

| Octanoic Acid | Rat Liver Homogenate | 0.19 |

| Bezafibrate | Rat Liver Homogenate | 0.85 |

| (S)-Ibuprofen | Rat Liver Homogenate | 0.095 |

| (S)-Ibuprofen | Human Liver Homogenate | 0.32 |

| Data adapted from reference[3]. |

Experimental Protocols

The following provides a generalized methodology for the key experiments used to identify and characterize ibuprofenyl-CoA formation.

Preparation of Liver Subcellular Fractions

-

Homogenization: Fresh liver tissue is homogenized in a suitable buffer (e.g., sucrose buffer) to disrupt the cells.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (e.g., mitochondria, microsomes, and cytosol).

-

Protein Quantification: The protein concentration of each fraction is determined using a standard method, such as the Bradford assay, to allow for normalization of enzyme activity.

In Vitro Incubation for Ibuprofenyl-CoA Formation

-

Reaction Mixture: A typical reaction mixture contains the liver preparation (homogenate or subcellular fraction), (R)-ibuprofen as the substrate, ATP, coenzyme A, and magnesium ions in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the liver preparation and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid) to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged to remove the precipitated protein, and the supernatant is collected for analysis.

Quantification of Ibuprofenyl-CoA by HPLC

-

Chromatographic System: A reverse-phase HPLC system equipped with a suitable column (e.g., C18) is used for the separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used for elution.

-

Detection: The eluate is monitored using a UV detector at a wavelength where ibuprofenyl-CoA absorbs.

-

Quantification: The concentration of ibuprofenyl-CoA is determined by comparing the peak area to that of a known standard.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes described, the following diagrams illustrate the metabolic pathway of ibuprofen's chiral inversion and a typical experimental workflow.

Caption: Metabolic pathway of (R)-ibuprofen chiral inversion.

Caption: Experimental workflow for ibuprofenyl-CoA detection.

Conclusion and Future Directions

The discovery of ibuprofenyl-CoA as a key intermediate in the chiral inversion of ibuprofen has been instrumental in understanding the drug's metabolism and pharmacology. This knowledge has implications for drug development, particularly in the context of stereoselective metabolism and potential drug-drug interactions involving the enzymes of this pathway. Further research may focus on the individual variability in the expression and activity of the involved enzymes and how this may impact the clinical efficacy and safety of ibuprofen and other profen drugs. The potential for R-ibuprofen to act as more than just a pro-drug, by influencing cellular metabolism through the sequestration of Coenzyme A, also warrants further investigation.[8]

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of an isoform catalyzing the CoA conjugation of nonsteroidal anti-inflammatory drugs and the evaluation of the expression levels of acyl-CoA synthetases in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning and expression of a 2-arylpropionyl-coenzyme A epimerase: a key enzyme in the inversion metabolism of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of ibuprofen enantiomers on hepatocyte intermediary metabolism and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intersection of (R)-Ibuprofenyl-CoA and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the drug's therapeutic effects. The unidirectional chiral inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen is a critical metabolic process that significantly impacts its pharmacological profile. This process is intrinsically linked to lipid metabolism, primarily through the formation of a coenzyme A (CoA) thioester, (R)-Ibuprofenyl-CoA. This technical guide provides an in-depth exploration of the biochemical pathways connecting this compound to lipid metabolism, detailing the enzymatic processes, relevant signaling pathways, and experimental methodologies for investigation. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams.

The Chiral Inversion Pathway of (R)-Ibuprofen

The metabolic conversion of (R)-ibuprofen to (S)-ibuprofen is not a direct isomerization. Instead, it proceeds through a three-step enzymatic pathway that mirrors the activation and metabolism of fatty acids.[1]

-

Formation of this compound: (R)-ibuprofen is first activated to its coenzyme A thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACS), the same enzymes that activate fatty acids.[2][3]

-

Epimerization: The resulting this compound is then epimerized to (S)-Ibuprofenyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[4][5]

-

Hydrolysis: Finally, (S)-Ibuprofenyl-CoA is hydrolyzed by acyl-CoA thioesterases (ACOTs) to release the active (S)-ibuprofen and free CoA.[1][6]

This pathway highlights the direct interaction of ibuprofen metabolism with the cellular machinery of lipid processing.

References

- 1. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Stereospecificity of Ibuprofen Coenzyme A Ligases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereospecificity of the coenzyme A ligases involved in the metabolic chiral inversion of ibuprofen. It covers the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies crucial for research and development in pharmacology and drug metabolism.

Introduction: The Chiral Nature of Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the (S)-enantiomer.[1][2] The (R)-enantiomer is considered inactive or significantly less potent.[2]

However, the body possesses a metabolic pathway to convert the inactive (R)-enantiomer into the active (S)-enantiomer, a process known as chiral inversion.[3][4] This inversion ensures that a substantial portion of an administered racemic dose becomes pharmacologically active. The first and rate-limiting step of this pathway is the formation of a coenzyme A (CoA) thioester, a reaction catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. The stereospecificity of these ligases is the critical determinant for initiating the chiral inversion process.

The Ibuprofen Chiral Inversion Pathway

The metabolic conversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver.[3][5]

-

Activation (Ligation): The inactive (R)-enantiomer is stereoselectively activated by an acyl-CoA synthetase, which ligates it to coenzyme A to form (R)-ibuprofenoyl-CoA.[4][6] This step shows a strong preference for the (R)-enantiomer, as the (S)-enantiomer is a poor substrate for the ligase.[6][7]

-

Epimerization (Racemization): The resulting (R)-ibuprofenoyl-CoA is then converted to its (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase (AMACR).[5][8][9]

-

Hydrolysis: Finally, an acyl-CoA thioesterase hydrolyzes (S)-ibuprofenoyl-CoA to release the pharmacologically active (S)-ibuprofen and free coenzyme A.[10]

This pathway effectively enriches the body's pool of the active S-enantiomer from an initial racemic mixture.

Caption: The enzymatic pathway for the metabolic conversion of (R)-ibuprofen to (S)-ibuprofen.

Quantitative Analysis of Ibuprofen-CoA Ligase Stereospecificity

The formation of ibuprofenoyl-CoA is catalyzed by long- and medium-chain fatty acyl-CoA synthetases, not a single dedicated enzyme.[6] Studies using liver homogenates have quantified the efficiency of this crucial first step. The data clearly indicates a higher efficiency for the conversion of (R)-ibuprofen compared to the (S)-enantiomer, which acts as an inhibitor of the process.

| Substrate/Inhibitor | Tissue Source | Parameter | Value | Reference |

| (R)-Ibuprofen | Rat Whole Liver Homogenate | Vmax/KM (ml/min/mg protein) | 0.022 ± 0.005 | [6] |

| (R)-Ibuprofen | Human Whole Liver Homogenate | Vmax/KM (ml/min/mg protein) | 0.005 ± 0.004 | [6] |

| (R)-Ibuprofen | Rat Liver Microsomes | Vmax/KM (ml/min/mg protein) | 0.047 ± 0.019 | [6] |

| (R)-Ibuprofen | Rat Liver Mitochondria | Vmax/KM (ml/min/mg protein) | 0.027 ± 0.017 | [6] |

| (S)-Ibuprofen | Rat Tissue | Ki (mM) | 0.095 | [6] |

| (S)-Ibuprofen | Human Tissue | Ki (mM) | 0.32 | [6] |

Table 1: Kinetic parameters for the formation of (R)-ibuprofenoyl-CoA and inhibition by (S)-ibuprofen. Data is presented as mean ± S.D. where available.

Experimental Protocols

Protocol for Determining Ibuprofen-CoA Ligase Activity

This protocol is adapted from methodologies used to measure the formation of ibuprofenoyl-CoA in liver fractions.[6]

-

Preparation of Liver Homogenate:

-

Harvest fresh liver tissue (e.g., from Sprague-Dawley rats) and immediately place in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 700 x g for 10 min) to remove nuclei and cell debris. The supernatant is the whole liver homogenate.

-

(Optional) Further differential centrifugation can be used to isolate microsomal and mitochondrial fractions.

-

Determine the total protein concentration of the fraction using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

ATP (e.g., 10 mM)

-

Coenzyme A (e.g., 1 mM)

-

MgCl₂ (e.g., 5 mM)

-

(R)-ibuprofen substrate (at various concentrations, e.g., 0.05 to 2 mM)

-

Liver homogenate/fraction (e.g., 0.5-1.0 mg/mL protein)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the (R)-ibuprofen substrate.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 min) to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Quantification:

-

Analyze the supernatant using a validated HPLC method (see Protocol 4.2) to separate and quantify the formed ibuprofenoyl-CoA.

-

Calculate the rate of formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Caption: A generalized experimental workflow for determining the kinetic parameters of ibuprofen-CoA ligases.

Protocol for HPLC Enantioseparation of Ibuprofen

This protocol provides a general method for separating ibuprofen enantiomers, essential for tracking chiral inversion. Specific parameters may require optimization.[11][12][13]

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Chiral Stationary Phase (Column): A chiral column is mandatory. Examples include:

-

Mobile Phase: The composition depends on the column.

-

Flow Rate: Typically 0.7 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.[12]

-

Detection: UV detection at a wavelength of ~225 nm.[13]

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample supernatant.

-

Run the chromatogram for a sufficient time to allow for the elution and resolution of both enantiomers (typically < 15 minutes).

-

Identify peaks based on the retention times of pure (R)- and (S)-ibuprofen standards.

-

Quantify the peak areas to determine the concentration of each enantiomer.

-

Protocol for Site-Directed Mutagenesis of Acyl-CoA Synthetases

Site-directed mutagenesis is a powerful technique to identify key amino acid residues in the enzyme's active site that determine substrate specificity.[14][15][16] This generalized protocol can be applied to investigate acyl-CoA synthetases.

-

Template Preparation:

-

Obtain the plasmid DNA containing the coding sequence for the acyl-CoA synthetase of interest (e.g., a human ACSL isoform).

-

Purify the plasmid DNA to high quality.

-

-

Primer Design:

-

Identify putative active site residues based on homology modeling with known crystal structures of related ligases.[15]

-

Design a pair of complementary mutagenic primers (typically 25-45 bases long) containing the desired mutation (e.g., a single amino acid substitution). The mutation should be centrally located.

-

Ensure the primers have a melting temperature (Tm) suitable for PCR.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

-

The reaction mixture includes the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.

-

Perform thermal cycling to denature the plasmid DNA, anneal the mutagenic primers, and extend them to synthesize mutated plasmids. Typically 12-18 cycles are sufficient.

-

-

Digestion of Template DNA:

-

Following PCR, digest the parental (non-mutated) methylated DNA template by adding the restriction enzyme DpnI.

-

Incubate for 1-2 hours at 37°C. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized unmethylated (mutant) DNA intact.

-

-

Transformation and Selection:

-

Transform the DpnI-treated, mutated plasmid into highly competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from each culture.

-

Verify the presence of the desired mutation and the integrity of the rest of the gene by DNA sequencing.

-

-

Protein Expression and Functional Analysis:

-

Express the mutated protein using a suitable expression system (e.g., E. coli or mammalian cells).

-

Purify the mutant enzyme and perform kinetic analysis (as in Protocol 4.1) with (R)- and (S)-ibuprofen to assess changes in activity and stereospecificity.

-

Structural Basis of Stereospecificity

The stereospecificity of an enzyme is dictated by the three-dimensional architecture of its active site.[17][18] For an acyl-CoA synthetase, the binding pocket must accommodate the substrate in a precise orientation for catalysis to occur.

The preference for (R)-ibuprofen over (S)-ibuprofen implies that the active site contains specific hydrophobic and polar regions that create a more energetically favorable interaction with the (R)-enantiomer. The isobutylphenyl group, the propionic acid moiety, and the chiral methyl group of (R)-ibuprofen can fit optimally into the binding pocket. In contrast, the (S)-enantiomer, being a mirror image, would experience steric hindrance or suboptimal interactions, preventing it from achieving the correct orientation for the nucleophilic attack that initiates the ligation reaction.[7] Computational modeling and site-directed mutagenesis are key tools for elucidating these precise interactions.[15][19]

Caption: A diagram illustrating how an enzyme's active site preferentially binds (R)-ibuprofen.

Conclusion and Implications

The stereospecificity of acyl-CoA synthetases is the foundational event in the chiral inversion of ibuprofen, enabling the conversion of the inactive (R)-enantiomer to the therapeutically active (S)-form. Quantitative studies confirm that these enzymes, which are part of the body's fatty acid metabolism, preferentially recognize and activate (R)-ibuprofen. This inherent specificity has profound implications for drug development, explaining the efficacy of racemic ibuprofen formulations and providing a basis for studying drug-drug interactions, particularly with other xenobiotics that are also substrates for these ligases. The experimental protocols detailed herein provide a framework for researchers to further investigate these crucial enzyme-substrate interactions, aiding in the design of safer and more effective chiral drugs.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 10. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. twistbioscience.com [twistbioscience.com]

- 17. perlego.com [perlego.com]

- 18. scitechnol.com [scitechnol.com]

- 19. researchgate.net [researchgate.net]

Hydrolysis of (R)-Ibuprofenyl-CoA in Human Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is pharmacologically more active, and the unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen in the human body, primarily in the liver, significantly contributes to its overall therapeutic effect. A critical step in this metabolic pathway is the hydrolysis of the intermediate, (R)-Ibuprofenyl-Coenzyme A (CoA). This technical guide provides an in-depth overview of the hydrolysis of (R)-Ibuprofenyl-CoA in human liver homogenates, focusing on the enzymatic players, available kinetic data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacology, and related fields.

Introduction

The metabolic chiral inversion of (R)-ibuprofen to its more potent (S)-enantiomer is a well-documented phenomenon that enhances the therapeutic efficacy of racemic ibuprofen.[1][2] This biotransformation is a multi-step enzymatic process that occurs predominantly in the liver.[3] The pathway involves the initial activation of (R)-ibuprofen to its CoA thioester, this compound, by an acyl-CoA synthetase.[4] This intermediate is then epimerized to (S)-Ibuprofenyl-CoA by α-methylacyl-CoA racemase (AMACR).[5] The final step, which releases the active (S)-ibuprofen, is the hydrolysis of the ibuprofenyl-CoA thioester.

Understanding the kinetics and mechanisms of this compound hydrolysis is crucial for several reasons. It is a key determinant of the rate and extent of chiral inversion, thereby influencing the pharmacokinetic and pharmacodynamic profile of ibuprofen. Furthermore, the enzymes involved in this process may be subject to genetic polymorphism, drug-drug interactions, and regulation by physiological and pathological conditions, all of which can impact the clinical response to ibuprofen.

This guide summarizes the current knowledge on the hydrolysis of this compound in human liver, with a focus on providing practical information for researchers.

Enzymology of this compound Hydrolysis

The hydrolysis of this compound in the human liver is primarily catalyzed by a family of enzymes known as acyl-CoA thioesterases (ACOTs). These enzymes are responsible for cleaving the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A. In the context of ibuprofen metabolism, they liberate ibuprofen from its CoA conjugate.

Studies have identified two key human ACOTs involved in this process:

Both ACOT1 and ACOT2 have been shown to efficiently hydrolyze various 2-arylpropionyl-CoA esters, including ibuprofenyl-CoA.[5][6] Their distinct subcellular localizations suggest that the hydrolysis of ibuprofenyl-CoA can occur in both the cytoplasm and the mitochondria, reflecting the widespread distribution of the chiral inversion pathway within the liver cell.

dot

References

- 1. 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Acyl-CoA thioesterase-2 facilitates mitochondrial fatty acid oxidation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epimerization of (R)-Ibuprofenyl-CoA: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical mechanism underpinning the epimerization of (R)-Ibuprofenyl-CoA, a critical step in the metabolic chiral inversion of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the enzymatic processes, catalytic mechanisms, and quantitative parameters, and provides detailed experimental protocols for the study of this pathway.

Executive Summary

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of its anti-inflammatory activity. The pharmacologically less active (R)-enantiomer undergoes a unidirectional metabolic inversion to the active (S)-form in vivo. This conversion is a three-step process initiated by the formation of a coenzyme A (CoA) thioester, this compound. The key step in this inversion is the epimerization of this compound to (S)-Ibuprofenyl-CoA, catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). The final step involves the hydrolysis of (S)-Ibuprofenyl-CoA to the active (S)-Ibuprofen. Understanding the mechanism of this epimerization is crucial for optimizing the therapeutic efficacy and safety profile of ibuprofen and other 2-arylpropionic acid NSAIDs.

The Metabolic Pathway of (R)-Ibuprofen Chiral Inversion

The conversion of (R)-Ibuprofen to (S)-Ibuprofen is a sequential enzymatic process primarily occurring in the liver.[1] The pathway can be summarized as follows:

-

Activation: (R)-Ibuprofen is first activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.[2][3] This step is stereoselective for the (R)-enantiomer.[2]

-

Epimerization: this compound is then epimerized to (S)-Ibuprofenyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[4][5] This is the pivotal step in the chiral inversion.

-

Hydrolysis: Finally, the (S)-Ibuprofenyl-CoA thioester is hydrolyzed by an acyl-CoA thioesterase to release the pharmacologically active (S)-Ibuprofen.

The Catalytic Mechanism of α-methylacyl-CoA Racemase (AMACR)

AMACR, also known as P504S, is a peroxisomal and mitochondrial enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and the activation of profen drugs.[4][5] The epimerization of this compound proceeds through a cofactor-independent mechanism involving a 1,1-proton transfer via an enolate intermediate.

The proposed mechanism is as follows:

-

Deprotonation: A basic residue in the active site of AMACR abstracts the α-proton from this compound. This leads to the formation of a planar enolate intermediate, which is stabilized by the enzyme.

-

Reprotonation: The enolate intermediate is then reprotonated by an acidic residue in the active site. This reprotonation can occur from either face of the planar intermediate, resulting in a racemic mixture of (R)- and (S)-Ibuprofenyl-CoA.

Quantitative Data

The efficiency of the enzymes involved in the chiral inversion of ibuprofen has been quantified in various studies. The following tables summarize key kinetic parameters.

| Enzyme / Process | Tissue Source | Substrate | Vmax/KM (ml/min/mg protein) | Reference |

| Acyl-CoA Synthetase | Rat whole liver homogenate | (R)-Ibuprofen | 0.022 ± 0.005 | [6] |

| Acyl-CoA Synthetase | Human whole liver homogenate | (R)-Ibuprofen | 0.005 ± 0.004 | [6] |

| Acyl-CoA Synthetase | Rat liver microsomes | (R)-Ibuprofen | 0.047 ± 0.019 | [6] |

| Acyl-CoA Synthetase | Rat liver mitochondria | (R)-Ibuprofen | 0.027 ± 0.017 | [6] |

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| AMACR (rat) | Racemic Ibuprofenoyl-CoA | Ki | 56 µM | [4] |

| AMACR (human) | N-Dodecyl-N-methylcarbamoyl-CoA | Ki | 0.65 nM | [4] |

| Acyl-CoA Synthetase | Palmitic Acid | Ki | 0.005 mM | [6] |

| Acyl-CoA Synthetase | Octanoic Acid | Ki | 0.19 mM | [6] |

| Acyl-CoA Synthetase | Bezafibrate | Ki | 0.85 mM | [6] |

| Acyl-CoA Synthetase | (S)-Ibuprofen (rat) | Ki | 0.095 mM | [6] |

| Acyl-CoA Synthetase | (S)-Ibuprofen (human) | Ki | 0.32 mM | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the epimerization of this compound. These protocols are based on established methods in the literature.[5]

Synthesis of (R)- and (S)-Ibuprofenyl-CoA

Objective: To chemically synthesize the CoA thioester of (R)- and (S)-Ibuprofen for use as substrates in enzymatic assays.

Materials:

-

(R)- or (S)-Ibuprofen

-

N,N'-Carbonyldiimidazole (CDI)

-

Coenzyme A, free acid (CoA-SH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution, 0.5 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

HPLC-grade water and acetonitrile

Procedure:

-

Activation of Ibuprofen:

-

Dissolve (R)- or (S)-Ibuprofen (1.0 eq) in anhydrous THF.

-

Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases. This forms the ibuprofen-imidazolide intermediate.

-

-

Thioesterification:

-

In a separate flask, dissolve Coenzyme A (1.2 eq) in 0.5 M NaHCO3 solution.

-

Add the CoA solution to the activated ibuprofen solution dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.

-

Lyophilize the pure fractions to obtain the desired ibuprofenyl-CoA thioester as a white powder.

-

-

Characterization:

-

Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

-

Expression and Purification of Recombinant Human AMACR

Objective: To produce and purify active recombinant human AMACR for use in in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human AMACR gene with a His-tag (e.g., pET vector)

-

Luria-Bertani (LB) medium and agar plates

-

Appropriate antibiotic (e.g., ampicillin or kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Transformation and Growth:

-

Transform the AMACR expression plasmid into competent E. coli cells.

-

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

-

Induction of Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged AMACR with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE for purity.

-

-

Dialysis and Storage:

-

Pool the pure fractions and dialyze against dialysis buffer to remove imidazole.

-

Determine the protein concentration (e.g., by Bradford assay).

-

Store the purified enzyme at -80°C in aliquots containing glycerol (e.g., 10-20%).

-

NMR-Based Assay for AMACR Activity

Objective: To measure the epimerization of this compound to (S)-Ibuprofenyl-CoA catalyzed by AMACR by monitoring the exchange of the α-proton with deuterium.[4][5]

Materials:

-

Purified recombinant human AMACR

-

This compound

-

Deuterium oxide (D₂O)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) prepared in D₂O

-

NMR spectrometer

Procedure:

-

Reaction Setup:

-

Prepare the reaction mixture in an NMR tube containing this compound (e.g., 1 mM) in phosphate buffer prepared with D₂O.

-

Acquire a baseline ¹H NMR spectrum of the substrate.

-

Initiate the reaction by adding a known amount of purified AMACR (e.g., 5-10 µg).

-

-

NMR Data Acquisition:

-

Immediately begin acquiring a series of ¹H NMR spectra over time.

-

The epimerization reaction involves the removal of the α-proton and its replacement with a deuterium atom from the solvent.

-

This leads to the collapse of the doublet signal of the α-methyl group of this compound into a singlet.

-

-

Data Analysis:

-

Integrate the areas of the doublet and singlet signals in each spectrum.

-

The rate of decrease of the doublet signal (or increase of the singlet signal) corresponds to the rate of the epimerization reaction.

-

Calculate the initial reaction velocity from the linear phase of the reaction progress curve.

-

Enzyme activity can be expressed in units such as µmol of substrate converted per minute per mg of enzyme.

-

HPLC Analysis of Ibuprofenyl-CoA Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of Ibuprofenyl-CoA.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ-R, 150 x 4.6 mm)

-

Mobile phase: Acetonitrile and water (e.g., 35:65 v/v)

-

(R)- and (S)-Ibuprofenyl-CoA standards

Procedure:

-

Sample Preparation:

-

Prepare standards of (R)- and (S)-Ibuprofenyl-CoA in the mobile phase.

-

Prepare samples from enzymatic assays by stopping the reaction (e.g., with acid) and centrifuging to remove precipitated protein.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the standard or sample onto the column.

-

Monitor the elution of the enantiomers by UV absorbance at an appropriate wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Identify the peaks for (R)- and (S)-Ibuprofenyl-CoA based on the retention times of the standards.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

-

Conclusion

The epimerization of this compound by α-methylacyl-CoA racemase is a pivotal step in the metabolic activation of ibuprofen. This technical guide has provided a comprehensive overview of the mechanism, quantitative aspects, and detailed experimental protocols for studying this important biochemical transformation. The methodologies described herein offer a robust framework for researchers in drug metabolism, enzymology, and pharmaceutical development to further investigate the role of AMACR in drug action and its potential as a therapeutic target.

References

- 1. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. constantsystems.com [constantsystems.com]

- 6. Research Portal [researchdiscovery.drexel.edu]

The Cellular Choreography of (R)-Ibuprofen's Transformation: A Technical Guide to Subcellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is responsible for the drug's therapeutic effects, the (R)-enantiomer undergoes a fascinating metabolic chiral inversion to its active counterpart in the body. This process is not a simple chemical conversion but a complex, multi-step enzymatic cascade orchestrated within specific subcellular compartments. Understanding the precise cellular localization of (R)-ibuprofenyl-CoA metabolism is paramount for elucidating its mechanism of action, predicting potential drug-drug interactions, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, focusing on the key enzymes, their subcellular distribution, and the experimental methodologies used to unravel this intricate metabolic pathway.

Core Metabolic Pathway: From Inactive Prodrug to Active Metabolite

The chiral inversion of (R)-ibuprofen to (S)-ibuprofen proceeds through the formation of a coenzyme A (CoA) thioester intermediate, this compound. This metabolic pathway involves three key enzymatic steps:

-

Activation: (R)-ibuprofen is first activated to this compound by acyl-CoA synthetases (ACSs). This initial step is crucial for the subsequent enzymatic reactions.

-

Epimerization: The key stereochemical conversion is catalyzed by α-methylacyl-CoA racemase (AMACR), which inverts the stereocenter of this compound to form (S)-ibuprofenyl-CoA.

-

Hydrolysis: Finally, the pharmacologically active (S)-ibuprofen is released from its CoA thioester by the action of acyl-CoA thioesterases (ACOTs).

The efficiency of this entire process is dictated by the coordinated activity of these enzymes within distinct subcellular compartments, primarily the mitochondria, peroxisomes, and cytosol.

Methodological & Application

Application Notes & Protocols: Experimental Models for Studying Chiral Inversion of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects, being about 160 times more potent in inhibiting prostaglandin synthesis in vitro than the (R)-enantiomer.[1] A significant pharmacokinetic property of ibuprofen is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer in vivo.[1][2] This metabolic process is crucial for the overall therapeutic efficacy of racemic ibuprofen. Understanding the mechanisms and models for studying this chiral inversion is essential for drug development, formulation, and ensuring therapeutic bioequivalence.

This document provides detailed application notes and protocols for experimental models designed to study the chiral inversion of ibuprofen. It covers both in vitro and in vivo models, as well as the analytical techniques required for the stereoselective quantification of ibuprofen enantiomers.

In Vitro Models for Ibuprofen Chiral Inversion

In vitro models offer a controlled environment to investigate the biochemical mechanisms of chiral inversion.

Isolated Rat Hepatocytes

Isolated rat hepatocytes are a well-established and reproducible in vitro system for studying ibuprofen metabolism and chiral inversion.[3] They provide a cellular context that includes the necessary enzymes and cofactors.

Protocol: Chiral Inversion of R(-)-Ibuprofen in Isolated Rat Hepatocytes

Materials:

-

R(-)-Ibuprofen

-

Isolated rat hepatocytes

-

Krebs-Henseleit bicarbonate buffer

-

Collagenase

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., deuterated ibuprofen)

-

Analytical column for chiral separation (e.g., Chiralcel OJ-R)[4][5]

Experimental Workflow:

Caption: Workflow for studying ibuprofen chiral inversion in isolated rat hepatocytes.

Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion method.

-

Cell Culture: Resuspend the isolated hepatocytes in Krebs-Henseleit bicarbonate buffer and determine cell density and viability.

-

Incubation: Incubate the hepatocytes (e.g., 1 x 10^6 cells/mL) with R(-)-ibuprofen at a specific concentration (e.g., 100 µM) in a shaking water bath at 37°C.

-